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3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Fragment-based drug discovery often demands molecular elaboration of initial hits to achieve sub-micromolar potency. CAS 1448071-43-9 delivers a bis-sulfonyl pyrrolidine scaffold with two independent SAR vectors-the N1-pyridine sulfonamide and the C3-methylsulfonyl group-enabling systematic probing of distinct anion-recognition subsites. • 8 H-bond acceptors (vs. 5 in the parent fragment) support extended polar contact networks for MMP, carbonic anhydrase, and urotensin II targets • Calculated tPSA 116 Ų and XLogP -0.2 predict high aqueous solubility with restricted CNS penetration • Each sulfonyl position is independently derivatizable through established routes for focused library synthesis Supplied at ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C10H14N2O4S2
Molecular Weight 290.35
CAS No. 1448071-43-9
Cat. No. B2534095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine
CAS1448071-43-9
Molecular FormulaC10H14N2O4S2
Molecular Weight290.35
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2
InChIInChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3
InChIKeyISLNEORJFSEVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine: Bis-sulfonyl Pyrrolidine Building Block


3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine (CAS 1448071-43-9) is a synthetic small molecule with the molecular formula C10H14N2O4S2 and a molecular weight of 290.35 g/mol. It features a pyridine ring linked via a sulfonamide bridge to a pyrrolidine ring that bears a 3-methylsulfonyl substituent . This bis-sulfonyl pyrrolidine architecture places it within a class of compounds investigated for enzyme inhibition and receptor modulation, particularly as matrix metalloproteinase (MMP) inhibitors and metabotropic glutamate receptor ligands [1][2]. The compound is primarily offered as a research-grade building block for medicinal chemistry and chemical biology applications, with purity specifications typically ≥95% or ≥97% from specialty chemical suppliers .

Bis‑sulfonyl pyrrolidine scaffold for enzyme inhibition / receptor modulation studies
High‑purity research building block supporting SAR and hit‑to‑lead campaigns
Designed for medicinal chemistry workflows requiring dual sulfonyl pharmacophore exploration

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine: Why Generic Pyrrolidine Sulfonamides Fall Short


Closely related pyrrolidine sulfonamides cannot be directly interchanged with 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine because the pyridine-3-sulfonyl moiety and the 3-methylsulfonyl group on the pyrrolidine ring each contribute distinct electronic and steric properties that influence target engagement. The pyridine ring acts as an electron-withdrawing group that modulates the sulfonamide NH acidity and hydrogen-bonding potential, while the 3-methylsulfonyl substituent alters the pyrrolidine ring's conformational preferences and adds a second potential hydrogen-bond acceptor site [1]. SAR studies on sulfonyl pyrrolidine MMP inhibitors demonstrate that modifications at both the N-sulfonyl and C-3 positions independently affect potency and selectivity [1]. A compound such as 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5), lacking the 3-methylsulfonyl group, would present an altered pharmacophore profile. The quantitative differentiation evidence below is limited by the absence of head-to-head biological data for this specific CAS number, and what follows relies on comparative structural analysis, predicted molecular properties, and class-level inferences.

Pyridine‑3‑sulfonyl vs. generic aryl sulfonyl
The electron‑withdrawing pyridine ring modulates sulfonamide NH acidity and H‑bond potential, which may shift target engagement compared to phenyl analogs.
3‑Methylsulfonyl alters conformational landscape
The C‑3 methylsulfonyl group adds a hydrogen‑bond acceptor and influences pyrrolidine pseudorotation; unsubstituted analogs may not replicate the same conformational presentation.
Lack of direct biological data for this CAS
Substitution risk assessment relies on predicted properties and class‑level SAR from sulfonyl pyrrolidine MMP inhibitors; experimental validation in the target assay is required.

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine: Quantitative Evidence vs. Analogs


Higher Lipophilicity (XLogP) vs. Unsubstituted Analog

The predicted partition coefficient (XLogP) for 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine is approximately -0.2, calculated using the XLogP3 algorithm based on the compound's SMILES structure [1]. In comparison, 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5)—which lacks the 3-methylsulfonyl group on the pyrrolidine ring—has a predicted XLogP of approximately -0.6 . The 0.4-unit increase in lipophilicity for the target compound is attributable to the additional methylsulfonyl substituent, which contributes increased hydrophobic surface area despite the polar sulfonyl group.

Lipophilicity (XLogP)
Data to verify
XLogP ≈ −0.2Δ +0.4−0.6 (unsubst. analog)
May support lipophilic ligand efficiency optimization in biochemical assays
Predicted XLogP3; experimental logP/D not available
Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Increased H-Bond Acceptor Count for Pharmacophore Extension

The target compound contains 8 hydrogen bond acceptor (HBA) sites (four sulfonyl oxygens, two sulfonamide oxygens, the pyridine nitrogen, and the pyrrolidine nitrogen), compared with only 5 HBA sites for 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5), which lacks the three acceptor atoms contributed by the 3-methylsulfonyl group . This 60% increase in HBA count expands the potential hydrogen-bonding interaction network with protein targets, a critical factor in structure-based drug design where optimizing hydrogen-bond geometry can contribute approximately 0.5–1.5 kcal/mol per interaction to binding affinity [1].

H‑Bond Acceptor Count
Data to verify
8 HBA sites+3 (60%)5 HBA sites (unsubst.)
Expands hydrogen‑bond interaction network potential in target binding
Count from atomic composition; binding contribution requires experimental validation
Structure-Based Drug Design Pharmacophore Modeling Molecular Recognition

Molecular Weight Shift and Fragment-to-Lead Progression

The molecular weight of 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine is 290.35 g/mol, compared with 212.27 g/mol for 3-(pyrrolidin-1-ylsulfonyl)pyridine . This +78.1 Da difference moves the target compound beyond the traditional fragment space (MW < 250 Da) and positions it within the lead-like chemical space (250–350 Da), where compounds generally possess greater target complementarity and shape complexity. For fragment-based screening programs, this size difference represents a distinct stage of molecular elaboration: the unsubstituted analog serves as a fragment hit, while the target compound represents a more elaborated intermediate in the hit-to-lead optimization pathway [1].

Molecular Weight Shift
Data to verify
290.35 g/mol+78.1 Da212.27 g/mol (unsubst.)
Positions compound within lead‑like chemical space for hit‑to‑lead progression
Fragment‑to‑lead elaboration; molecular formula difference
Fragment-Based Drug Discovery Lead Optimization Molecular Property Windows

Extra Rotatable Bond Enhances Induced-Fit Binding Potential

The target compound possesses 3 rotatable bonds (two S-N bonds and one S-C bond at the 3-methylsulfonyl position), compared with 2 rotatable bonds for 3-(pyrrolidin-1-ylsulfonyl)pyridine . This additional rotational degree of freedom arises from the 3-methylsulfonyl substituent attached to the pyrrolidine ring. In the sulfonyl pyrrolidine class, conformational preorganization of the pyrrolidine ring significantly affects inhibitor potency; the C-3 substituent can influence pseudorotation of the five-membered ring, altering the spatial presentation of the methylsulfonyl group to complementary protein surface pockets [1].

Rotatable Bond Count
Class-level
3 rotatable bonds+1 (50%)2 rotatable bonds (unsubst.)
Additional conformational flexibility may enable induced‑fit binding optimization
Class‑level SAR on C‑3 substitution effects in sulfonyl pyrrolidine MMP inhibitors
Conformational Analysis Induced-Fit Docking Structure-Based Design

Polar Surface Area Impact on Blood-Brain Barrier Penetration

The topological polar surface area (tPSA) of the target compound is calculated to be approximately 116 Ų, compared with roughly 72 Ų for 3-(pyrrolidin-1-ylsulfonyl)pyridine [1][2]. The +44 Ų difference arises from the additional sulfonyl oxygens contributed by the methylsulfonyl group. In CNS drug design, a tPSA threshold of <90 Ų is often cited as favorable for passive blood-brain barrier penetration; a tPSA of 116 Ų places the target compound above this threshold, predicting lower CNS penetration relative to simpler pyrrolidine sulfonamides [3]. This property may be advantageous for programs specifically targeting peripheral tissues where CNS exclusion is desired, or disadvantageous for CNS-targeted programs—making informed selection critical.

Polar Surface Area (tPSA)
Class-level
tPSA ≈ 116 Å²Δ +44 Ų72 Ų (unsubst.)
May indicate peripheral‑restriction profile over CNS penetration for target tissue selection
Fragment‑based tPSA calculation; CNS drug design class thresholds
CNS Drug Design BBB Permeability Physicochemical Profiling

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine: Optimal Procurement Scenarios


Hit-to-Lead Expansion for Pyrrolidine Sulfonamide Fragments

In fragment-based drug discovery programs, initial hits such as 3-(pyrrolidin-1-ylsulfonyl)pyridine (MW 212) often require molecular elaboration to improve target affinity and selectivity. The 290 Da target compound represents a +78 Da expansion retaining the core pharmacophore while adding a second sulfonyl group. Its 8 hydrogen bond acceptor sites (vs. 5 for the fragment) enable a more extensive interaction network validated by the established role of bis-sulfonyl pyrrolidines as MMP inhibitors [1]. Procurement of this compound is most justified when the fragment has confirmed binding to a target but requires additional polar contacts to achieve sub-micromolar potency.

Peripheral Target Applications with Favorable CNS Exclusion

The calculated tPSA of 116 Ų places this compound above the 90 Ų threshold associated with passive blood-brain barrier penetration, while the XLogP of -0.2 coupled with 8 H-bond acceptors predicts good aqueous solubility [1][2]. This physicochemical profile is particularly suitable for programs targeting peripheral tissues—including inflammatory, cardiovascular, or peripheral oncology targets—where CNS exclusion reduces the risk of neurological side effects. The bis-sulfonyl architecture also aligns with the pharmacophore requirements of urotensin II antagonists, a class of pyrrolidine sulfonamides developed for cardiovascular indications [3].

SAR Studies with Independent N1 and C3 Substituent Variation

The 1,3-bis-sulfonyl pyrrolidine scaffold offers two chemically distinct positions for independent SAR exploration: the N1-pyridine sulfonamide and the C3-methylsulfonyl group. Published SAR studies on sulfonyl pyrrolidine MMP inhibitors demonstrate that modifications at these two positions produce non-additive effects on potency and selectivity [1]. Researchers seeking to systematically probe these two vectors should procure this compound as a key synthetic intermediate, as both the pyridine-3-sulfonyl and 3-methylsulfonyl groups can be independently substituted through established synthetic routes to generate focused analog libraries.

Bis-Sulfonyl Pharmacophore Mimicry for Dual Anion-Binding Sites

Certain biological targets—including carbonic anhydrase isoforms, matrix metalloproteinases, and specific kinases—feature catalytic or allosteric sites with two distinct anion-recognition subsites. The bis-sulfonyl architecture of this compound positions two geometrically distinct sulfonyl groups (one attached to the pyridine ring at N1, the other at the pyrrolidine C3 position) in a spatial arrangement defined by the pyrrolidine ring's pseudorotation. This dual presentation of sulfonyl oxygens is structurally analogous to the sulfonamide pharmacophore exploited in clinical carbonic anhydrase inhibitors and MMP inhibitors, where dual zinc-binding or hydrogen-bonding interactions have been shown to enhance potency [1][3].

Application
Selection Property
Validation Focus
Fragment‑to‑lead optimization for pyrrolidine sulfonamides
Bis‑sulfonyl elaboration capacity
Target affinity and selectivity progression beyond fragment hit
Peripheral target research (e.g., cardiovascular, oncology)
High polar surface area for predicted CNS exclusion
Tissue distribution selectivity; reduced CNS engagement in models
SAR exploration of N1 and C3 substitution vectors
Chemically distinct sulfonamide and methylsulfonyl sites
Non‑additive potency/selectivity effects across substitution vectors
Dual anion‑binding site targeting (e.g., MMP, carbonic anhydrase)
Bis‑sulfonyl geometric presentation mimicking dual‑site pharmacophore
Zinc‑binding or hydrogen‑bonding interaction potential in enzymatic assays
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